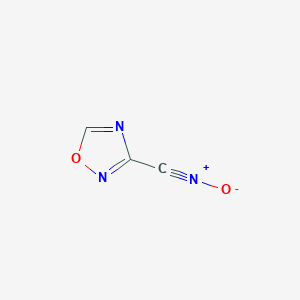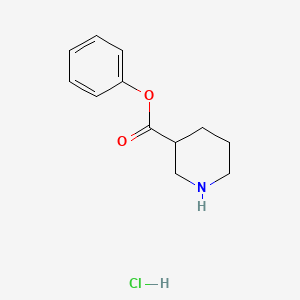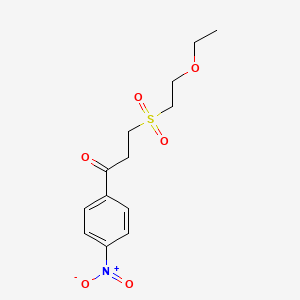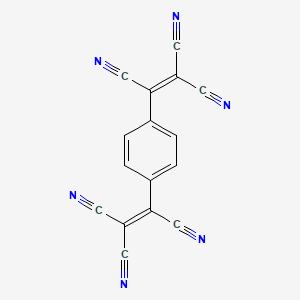![molecular formula C21H30Cl3N6P B14284916 1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride CAS No. 139111-72-1](/img/structure/B14284916.png)
1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride is a compound that belongs to the class of pyridinium salts It is known for its unique structure, which includes three pyridinium rings attached to a central phosphorus atom
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride typically involves the reaction of 4-(dimethylamino)pyridine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride involves its ability to act as a nucleophilic catalyst. The compound’s pyridinium rings can interact with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The central phosphorus atom plays a crucial role in these interactions, enhancing the compound’s catalytic efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride include other pyridinium salts and phosphorus-containing catalysts. Some examples are:
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with catalytic properties.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its use in oxidation reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride lies in its tri-pyridinium structure, which provides enhanced catalytic activity and stability compared to its counterparts .
Eigenschaften
CAS-Nummer |
139111-72-1 |
|---|---|
Molekularformel |
C21H30Cl3N6P |
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
1-bis[4-(dimethylamino)pyridin-1-ium-1-yl]phosphanyl-N,N-dimethylpyridin-1-ium-4-amine;trichloride |
InChI |
InChI=1S/C21H30N6P.3ClH/c1-22(2)19-7-13-25(14-8-19)28(26-15-9-20(10-16-26)23(3)4)27-17-11-21(12-18-27)24(5)6;;;/h7-18H,1-6H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
JLSYPKXENSRSRV-UHFFFAOYSA-K |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)P([N+]2=CC=C(C=C2)N(C)C)[N+]3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)


![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)


![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


